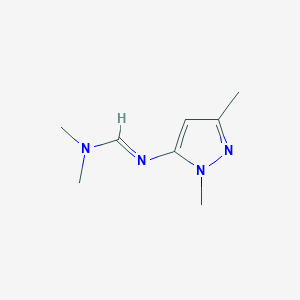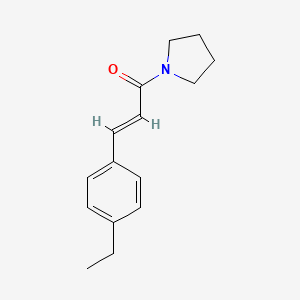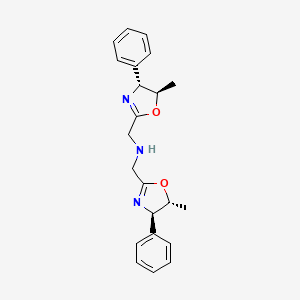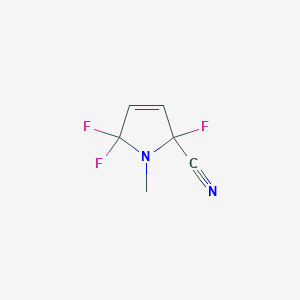
2,5,5-Trifluoro-1-methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trifluoro-1-methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile: is a heterocyclic compound characterized by the presence of a pyrrole ring substituted with trifluoromethyl and nitrile groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trifluoro-1-methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing trifluoromethyl and nitrile functionalities. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The trifluoromethyl and nitrile groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides; often in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced analogs with hydrogenated groups.
Substitution: Substituted products with new functional groups replacing the trifluoromethyl or nitrile groups.
科学的研究の応用
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and nitrile groups on biological systems, potentially leading to the development of new bioactive molecules.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics targeting specific enzymes or receptors.
Industry: In the materials science industry, this compound can be utilized in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 2,5,5-Trifluoro-1-methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and nitrile groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
2,5-Dihydro-1H-pyrrole-2-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile: Similar structure but without the trifluoromethyl substitution, affecting its biological activity and applications.
2,5,5-Trifluoro-1H-pyrrole-2-carbonitrile:
Uniqueness: The presence of both trifluoromethyl and nitrile groups in 2,5,5-Trifluoro-1-methyl-2,5-dihydro-1H-pyrrole-2-carbonitrile imparts unique chemical properties, such as increased lipophilicity and electronic effects, making it distinct from its analogs and valuable for specific applications in research and industry.
特性
分子式 |
C6H5F3N2 |
|---|---|
分子量 |
162.11 g/mol |
IUPAC名 |
2,5,5-trifluoro-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H5F3N2/c1-11-5(7,4-10)2-3-6(11,8)9/h2-3H,1H3 |
InChIキー |
RGFWBQNQLCIVHZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(C=CC1(F)F)(C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


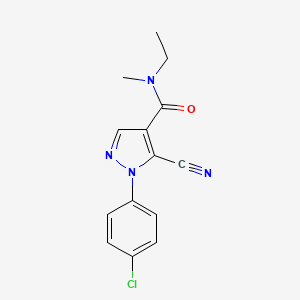
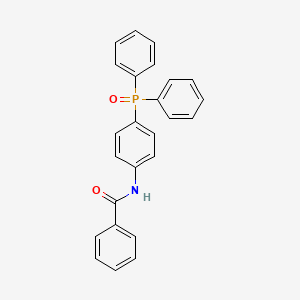
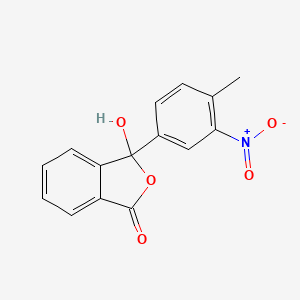
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)

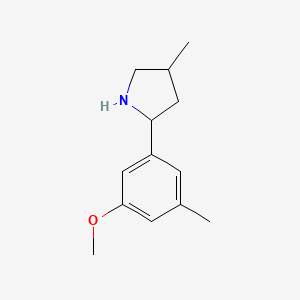
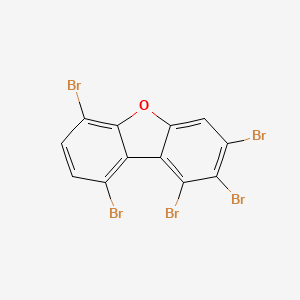
![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)
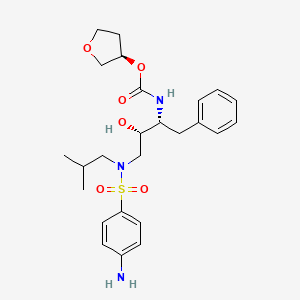
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)
